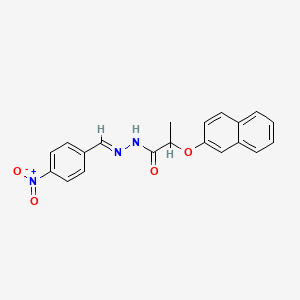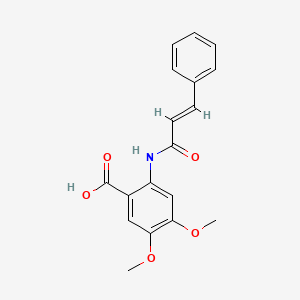![molecular formula C21H23N5OS B5863259 1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its anti-cancer effects. It has also been shown to modulate the activity of neurotransmitters in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, the compound has been shown to have anti-inflammatory, antioxidant, and anti-convulsant properties. It has also been found to modulate the activity of ion channels in cells, which may contribute to its physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used to study various cellular processes and signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research related to 1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the synthesis method for improved efficacy and safety. Additionally, the compound may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
Synthesemethoden
The synthesis of 1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine involves the reaction of 1-phenylpiperazine with 2-methylbenzoyl chloride, followed by the addition of sodium azide and thioacetic acid. This reaction results in the formation of the triazole-thioacetate intermediate, which is then treated with hydrogen peroxide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-7-5-6-10-18(16)20-22-21(24-23-20)28-15-19(27)26-13-11-25(12-14-26)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBNNIMHBXQMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)



![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)